Lithium tetraborate tetrahydrate

Description

Significance of Lithium Tetraborate (B1243019) Compounds in Contemporary Materials Science

Lithium tetraborate compounds, including the anhydrous and hydrated forms, are pivotal in modern materials science due to their unique combination of physical and chemical properties. chemimpex.com They serve as fundamental components in the creation of specialized glasses and ceramics, acting as a flux to lower melting points and enhance thermal and mechanical stability. chemimpex.comchemimpex.com This property is crucial for manufacturing high-performance glass for electronics and optical devices. chemimpex.com

In the realm of analytical chemistry, lithium tetraborate is indispensable as a fusion agent for preparing samples for X-ray fluorescence (XRF) spectroscopy. chemimpex.comxrfscientific.com This technique allows for precise elemental analysis of a wide range of materials, including cements, soils, rocks, and various metals. xrfscientific.comchemicalbook.com

Perhaps most significantly for contemporary research, lithium tetraborate's structural characteristics make it a candidate for advanced materials. Its piezoelectric properties are being explored for use in sensor and actuator development. chemimpex.com Furthermore, its favorable ionic conductivity and thermal stability have positioned it as a material of interest in the development of solid-state batteries, a next-generation energy storage technology. chemimpex.comborates.todaybohrium.com The compound's ability to facilitate efficient lithium-ion conduction is a key area of investigation for enhancing battery performance and longevity. chemimpex.com The thermoluminescent properties of doped lithium tetraborate are also of significant interest for applications in radiation dosimetry. metu.edu.tr

Evolution of Research Trajectories for Hydrated Lithium Borates

Research into hydrated lithium borates, such as lithium tetraborate tetrahydrate, has evolved from foundational synthesis and characterization to sophisticated material engineering for specific high-tech applications.

Initial research focused on establishing viable synthesis methods. Two primary techniques have been developed: high-temperature solid-state reactions and solution-assisted methods. yildiz.edu.tr A study by Pekpak et al. detailed the synthesis of lithium tetraborate in powder form, which is suitable for thermoluminescence dosimetry, as well as in glass or polycrystalline forms. 911metallurgist.com The evolution of these methods now includes innovative approaches like a two-step process involving the aqueous phase reaction of lithium carbonate and boric acid in the presence of carbon dioxide, which enhances the dissolution rate of reactants. yildiz.edu.tr This process initially forms an amorphous trihydrate (Li₂B₄O₇·3H₂O), which is then converted to the anhydrous form through thermal treatment. yildiz.edu.tr Another advanced technique is a single-step thermal treatment method, which allows for the synthesis of nano-sized lithium tetraborate. researchgate.net

The characterization of these materials has also become more sophisticated over time. Early studies would have focused on basic properties, but contemporary research employs a suite of advanced analytical techniques to understand the material's structure and properties in detail. These methods include:

X-Ray Diffraction (XRD): To confirm the crystalline structure. yildiz.edu.trresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): To identify chemical bonds, such as the B-OH groups indicative of hydration. yildiz.edu.tr

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the hydrated forms. yildiz.edu.trresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the surface morphology and particle size of the synthesized compounds. yildiz.edu.trresearchgate.net

This evolution in synthesis and characterization has enabled researchers to tailor the properties of hydrated lithium borates for specific applications, such as doping the material with elements like copper (Cu), silver (Ag), or manganese (Mn) to enhance its thermoluminescent properties for radiation dosimetry. metu.edu.tr

Interactive Data Table: Properties of Lithium Tetraborate

| Property | Value | Reference |

| Chemical Formula | Li₂B₄O₇ | wikipedia.org |

| Molar Mass | 169.11 g/mol | wikipedia.org |

| Appearance | White crystalline powder | chemimpex.comwikipedia.org |

| Density | 2.4 g/cm³ | wikipedia.org |

| Melting Point | 917 °C (1,683 °F; 1,190 K) | wikipedia.org |

| Solubility in Water | Moderately soluble | wikipedia.org |

| Crystal Structure | Polymeric borate (B1201080) backbone with trigonal and tetrahedral boron centers | wikipedia.org |

Current Challenges and Future Directions in this compound Investigations

Despite significant progress, research into this compound and related compounds faces several challenges that inform the direction of future investigations.

Current Challenges:

Synthesis Control: A primary challenge lies in controlling the particle size and preventing agglomeration during synthesis, particularly for creating nanomaterials with consistent properties. researchgate.net The use of capping agents like polyvinylpyrrolidone (B124986) (PVP) is one strategy being explored to manage this. researchgate.netresearchgate.net

Hydration State Stability: Maintaining a specific hydration state, such as tetrahydrate, can be difficult as the material can lose water. The decahydrate (B1171855) and heptahydrate forms, for instance, are known to lose water in dry air to form the monohydrate. wikipedia.org Understanding and controlling the thermal stability of hydrated forms is crucial for their practical application. researchgate.net

Doping Uniformity: When doping lithium tetraborate for applications like thermoluminescence, achieving a uniform distribution of the dopant within the crystal lattice is essential for optimal and reproducible performance. metu.edu.tr

Future Directions:

The future of this compound research is directed towards harnessing its unique properties for next-generation technologies.

Advanced Energy Storage: A major thrust of future research is in the area of solid-state electrolytes for lithium-ion batteries. bohrium.com The goal is to develop lithium borate-based electrolytes with high ionic conductivity, excellent thermal stability, and favorable interfacial properties with electrodes. bohrium.comresearchgate.net Research into novel liquid and polymeric lithium borate salts is aimed at achieving high lithium-ion transference numbers, which is critical for reducing polarization and improving battery performance. bohrium.comresearchgate.net

Enhanced Dosimetry: Further development of lithium tetraborate-based phosphors for thermoluminescence dosimetry is a promising direction. metu.edu.tr911metallurgist.com Research is focused on optimizing dopant concentrations (e.g., Cu, Ag) and synthesis methods to improve sensitivity and dose response for medical and environmental radiation monitoring. The high sensitivity of non-doped LTB to thermal neutrons also makes it promising for mixed-field dosimetry applications.

Optical and Optoelectronic Materials: The wide optical bandgap of materials like nano-sized lithium tetraborate (reported between 5.2 and 6.2 eV) suggests potential for applications in optical devices. researchgate.net Research into its non-linear optical properties could lead to its use in technologies like lasers. metu.edu.tr

Interactive Data Table: Research Findings on Doped Lithium Tetraborate

| Dopant System | Synthesis Method | Key Finding | Application | Reference |

| Manganese (Mn) | Solid-state reaction | Produced better glow curves for thermoluminescence. | Dosimetry | yildiz.edu.tr |

| Copper (Cu) & Silver (Ag) | Solution-assisted | Highest dosimetric sensitivity at 0.08% Cu, 0.04% Ag. | Dosimetry | metu.edu.tr |

| Copper (Cu) | Single crystal growth | TL sensitivity 5 times larger than commercial dosimeters. | Dosimetry |

Properties

Molecular Formula |

B4H8Li2O11 |

|---|---|

Molecular Weight |

241.2 g/mol |

IUPAC Name |

dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;tetrahydrate |

InChI |

InChI=1S/B4O7.2Li.4H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;/h;;;4*1H2/q-2;2*+1;;;; |

InChI Key |

FRSRFSZOJJQWCH-UHFFFAOYSA-N |

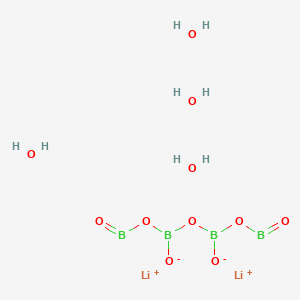

Canonical SMILES |

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Lithium Tetraborate Tetrahydrate

Aqueous Solution-Based Synthesis Routes for Lithium Tetraborate (B1243019) Tetrahydrate

Aqueous solution methods are commonly employed for the synthesis of hydrated lithium tetraborate due to the operational simplicity and control over product purity. These methods typically involve the reaction of a lithium source and a boron source in an aqueous medium, followed by crystallization.

Reaction of Boric Acid and Lithium Hydroxide (B78521)/Carbonate in Aqueous Media

The reaction between boric acid (H₃BO₃) and either lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in water is a primary route for producing lithium tetraborate. you-iggy.comsciencemadness.org The stoichiometry of the reactants is crucial in determining the final borate (B1201080) species formed. For lithium tetraborate, the reaction generally follows the equation:

2LiOH + 4H₃BO₃ → Li₂B₄O₇ + 7H₂O sciencemadness.org

When lithium carbonate is used, the reaction proceeds as:

Li₂CO₃ + 4H₃BO₃ → Li₂B₄O₇ + CO₂ + 6H₂O

The formation of lithium tetraborate is influenced by factors such as reaction temperature, concentration of reactants, and pH of the solution. One of the challenges in this synthesis is the tendency of lithium tetraborate to form stable supersaturated solutions, which can make crystallization difficult. google.comgoogle.com To overcome this, methods such as seeding the solution with lithium tetraborate crystals or carefully controlling the cooling rate can be employed to induce precipitation of the desired crystalline hydrate. google.comgoogle.com The resulting product from these aqueous reactions is typically a hydrated form, such as lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O) or the tetrahydrate. google.comresearchgate.net Subsequent calcination is required to obtain the anhydrous form. google.com

A study detailed a process where lithium hydroxide monohydrate and boric acid were added to a recycled mother liquor saturated with lithium tetraborate. google.com The slurry was heated to create a supersaturated solution, which was then boiled to precipitate crystalline lithium tetraborate trihydrate. google.com Slow cooling was essential to prevent the formation of other lithium borate species. google.com

| Reactant Combination | Key Process Steps | Resulting Hydrate | Reference |

| Lithium Hydroxide Monohydrate and Boric Acid | Addition to saturated liquor, heating to supersaturation, boiling, slow cooling, centrifugation | Lithium Tetraborate Trihydrate | google.com |

| Lithium Carbonate and Boric Acid | Reaction in aqueous phase, evaporation of water | Hydrated Lithium Tetraborate | researchgate.net |

Spray Drying Techniques for Hydrated Lithium Tetraborate Production

Spray drying offers a continuous and rapid method for producing hydrated lithium tetraborate powders. jecst.org This one-step process involves atomizing a solution or suspension of the reactants into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of dry particles. jecst.orgmdpi.com

In the context of lithium tetraborate synthesis, a solution containing dissolved lithium and boron precursors is sprayed into a drying chamber. yildiz.edu.tr The high surface area of the droplets facilitates quick drying, and the resulting powder characteristics, such as particle size and morphology, can be controlled by adjusting the process parameters. These parameters include the inlet temperature of the drying gas, the feed rate of the solution, and the atomizer design. jecst.org

Research has shown that increasing the air inlet temperature during the spray drying of a solution from the reaction of boric acid and lithium hydroxide can influence the hydration state of the final product. yildiz.edu.tr For instance, an inlet temperature of 230°C was reported to yield lithium tetraborate trihydrate. yildiz.edu.tr The main advantage of this technique is its ability to produce a consistent product in a single, scalable step. jecst.org

| Process Parameter | Effect on Product | Reference |

| Inlet Air Temperature (230°C) | Formation of Lithium Tetraborate Trihydrate | yildiz.edu.tr |

Supercritical Carbon Dioxide (scCO₂)-Assisted Aqueous Phase Reactions

The use of supercritical carbon dioxide (scCO₂) as a modifying agent in the aqueous synthesis of lithium tetraborate has been investigated as a novel approach to enhance reaction kinetics. researchgate.netyildiz.edu.tr This method involves conducting the reaction between a lithium source like lithium carbonate and boric acid in an aqueous medium pressurized with CO₂. researchgate.netyildiz.edu.tr

The presence of CO₂ in the aqueous phase increases the solubility of reactants, particularly lithium carbonate, which has low solubility in water. researchgate.netyildiz.edu.tr This enhanced dissolution leads to a faster aqueous phase reaction. researchgate.netyildiz.edu.tr The process is typically a two-step method. The first step involves the reaction in a CO₂-pressurized autoclave at a controlled temperature and pressure to form a hydrated lithium tetraborate precursor, often amorphous Li₂B₄O₇·3H₂O. researchgate.netyildiz.edu.tryildiz.edu.tr The second step is the thermal treatment of this precursor at elevated temperatures (e.g., 300-400°C) to obtain anhydrous crystalline lithium tetraborate. researchgate.netyildiz.edu.tr

Studies have shown that a minimum reaction time is necessary for the formation of the desired precursor. yildiz.edu.tr For example, a reaction time of at least 2 hours was found to be required at 50°C and 10 bar CO₂ pressure. yildiz.edu.tr

| Parameter | Condition | Outcome | Reference |

| CO₂ Pressure | 10, 25, 40 bar | Enhanced reactant dissolution | yildiz.edu.tr |

| Reaction Temperature | 30-50°C | Formation of amorphous Li₂B₄O₇·3H₂O precursor | researchgate.netyildiz.edu.tr |

| Reaction Time | 2 hours | Required for desired precursor formation | yildiz.edu.tr |

| Thermal Treatment | 300-400°C for 1 hour | Conversion to anhydrous Li₂B₄O₇ | researchgate.netyildiz.edu.tr |

High-Temperature Solid-State Synthesis for Anhydrous Lithium Tetraborate Precursors

High-temperature solid-state synthesis is a direct method for producing anhydrous lithium tetraborate. This technique involves the intimate mixing of solid reactants and heating them to high temperatures to induce a chemical reaction and form the desired product.

Influence of Temperature and Reaction Time on Phase Formation

Temperature and reaction time are critical parameters in the solid-state synthesis of lithium tetraborate, directly influencing the phase purity and crystallinity of the final product. The reaction typically involves heating a mixture of a lithium source and a boron source, such as lithium hydroxide monohydrate and boric acid. google.com

The synthesis temperatures reported in the literature vary widely, generally ranging from 400°C to 750°C. yildiz.edu.tr The specific temperature required often depends on the decomposition temperature of the reactants. For instance, when using lithium carbonate, the reaction must be carried out above its decomposition temperature of over 700°C. yildiz.edu.tr The heating process often involves multiple stages. For example, a preliminary drying step at a lower temperature (e.g., 100-150°C) may be followed by a higher temperature calcination (e.g., 400-450°C) and finally a melting step at temperatures around 930-950°C to ensure complete reaction and formation of a dense crystalline product. google.com

The reaction time is also crucial. Insufficient reaction time can lead to incomplete conversion of reactants and the presence of intermediate phases. researchgate.net A typical calcination period can range from a few hours to several hours. google.comgoogle.com For instance, one process describes a calcination period of six hours, reaching a final temperature of 550-600°C. google.com Another details a secondary drying step of 4-5 hours at 400-450°C. google.com The interplay between temperature and time determines the extent of diffusion and reaction between the solid particles, ultimately affecting the final product's characteristics. d-nb.info

| Temperature Range (°C) | Reaction Time | Purpose | Reference |

| 100-150 | 3-4 hours | Initial Drying | google.com |

| 200-240 | 8-10 hours | Further Drying | google.com |

| 400-450 | 4-5 hours | Secondary Drying/Calcination | google.com |

| 550-600 | 6 hours | Calcination | google.com |

| 930-950 | 4-5 hours | Melting | google.com |

Stoichiometric Control and Reactant Mixing in Solid-State Processes

Precise stoichiometric control of the reactants is paramount in solid-state synthesis to ensure the formation of the desired lithium tetraborate phase. researchgate.net The ratio of the lithium source to the boron source dictates the type of lithium borate that will be formed. google.com For lithium tetraborate (Li₂B₄O₇), a specific molar ratio of lithium to boron is required. For example, when using lithium hydroxide monohydrate (LiOH·H₂O) and boric acid (H₃BO₃), the reactant ratio is approximately 2.95 pounds of boric acid per pound of lithium hydroxide monohydrate. google.com

Imperfect or inadequate mixing of the solid reactants is a significant challenge in solid-state synthesis. researchgate.net Poor mixing can lead to localized variations in stoichiometry, resulting in an incomplete reaction and the presence of unreacted raw materials or undesired byproducts in the final product. researchgate.net To mitigate this, thorough mixing of the powdered reactants is essential before the high-temperature treatment. In some processes, a portion of the previously synthesized lithium tetraborate product is recycled and mixed with the fresh reactants. google.com This recycled material can act as a diluent and may help in achieving a more homogeneous mixture. google.com

Wet Grinding and Ball Milling Techniques for Lithium Tetraborate Nanoparticle Formation

The synthesis of lithium tetraborate (Li₂B₄O₇) nanoparticles is effectively achieved through mechanical milling methods, specifically wet grinding and ball milling. These top-down approaches are utilized to reduce the particle size of bulk lithium tetraborate to the nanoscale. researchgate.netmdpi.com High-energy ball milling, a common technique, employs the kinetic energy of grinding balls within a sealed container to fracture the material through impact and friction, resulting in finer particles. researchgate.netmdpi.comijisrt.com

Wet grinding is often preferred over dry milling for producing smaller and more uniform nanoparticles. ijisrt.comcustomprocessingservices.com In this process, a liquid medium, such as n-heptane or ethanol, is added to the milling container along with the lithium tetraborate powder and grinding media (e.g., zirconia balls). customprocessingservices.comresearchgate.net The liquid helps to dissipate heat, prevent particle agglomeration, and facilitate a more efficient grinding process. customprocessingservices.com The choice of milling parameters, including milling time, speed (RPM), and the size of the grinding media, is crucial for controlling the final particle size. ijisrt.comresearchgate.net Generally, increasing the milling time and speed leads to a decrease in particle size. ijisrt.comresearchgate.net

Control of Particle Size and Agglomeration in Nanocrystalline Synthesis

Several strategies are employed to manage these aspects during the synthesis of lithium tetraborate nanoparticles:

Use of Capping Agents and Surfactants: In wet grinding and other synthesis methods like thermal treatment, capping agents or surfactants such as polyvinylpyrrolidone (B124986) (PVP) are introduced. researchgate.netresearchgate.netyildiz.edu.tr These molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective layer that sterically hinders them from aggregating. researchgate.net The concentration of the capping agent can be optimized to control the final particle size and reduce the tendency for agglomeration. researchgate.netresearchgate.net

Process Parameters Optimization: As mentioned earlier, the parameters of the milling process itself are critical. Research has shown a direct correlation between milling time and speed and the resulting particle size. For instance, studies on lithium niobate nanoparticles, a related material, demonstrated that increasing milling time and RPM resulted in smaller particle sizes. researchgate.net

Wet Milling: The use of a liquid medium in wet milling is in itself a method to control agglomeration. The liquid acts as a dispersant, physically separating the nanoparticles as they are formed. customprocessingservices.com

pH Adjustment: In solution-based synthesis methods, adjusting the pH of the reaction mixture can influence particle size and agglomeration. nih.gov

Research has demonstrated the successful synthesis of lithium tetraborate nanoparticles with controlled sizes. For example, using a high-energy ball milling method, crystalline sizes in the range of 31-35 nm have been achieved. ijisrt.com Another study employing a single-step thermal treatment with PVP as a surfactant reported the formation of pure nanocrystalline lithium tetraborate with an average particle size of about 3.3 nm. yildiz.edu.tr

Table 1: Effect of Milling Parameters on Particle Size (Conceptual)

| Milling Time (hours) | Milling Speed (RPM) | Average Particle Size (nm) |

| 2 | 400 | 150 |

| 4 | 400 | 100 |

| 4 | 600 | 75 |

| 8 | 600 | 50 |

This table is for illustrative purposes and actual results may vary based on specific experimental conditions.

Sol-Gel and Pechini Methods in Lithium Tetraborate Synthesis

The sol-gel process and its modification, the Pechini method, are versatile "bottom-up" chemical routes for synthesizing high-purity, homogeneous ceramic materials, including lithium tetraborate, at relatively low temperatures. mdpi.comnih.govresearchgate.net These methods offer excellent control over the stoichiometry, particle size, and morphology of the final product. mdpi.com

In a typical sol-gel process , metal precursors (often alkoxides or salts) are hydrolyzed and condensed in a solvent to form a "sol," which is a colloidal suspension of solid particles in a liquid. mdpi.com Further processing leads to the formation of a "gel," a continuous solid network with entrapped liquid. This gel is then dried and calcined at elevated temperatures to remove organic components and crystallize the desired oxide. mdpi.com The uniform mixing of precursors at the molecular level in the sol stage helps to avoid impurities and results in products with a narrow particle size distribution. mdpi.com

The Pechini method is a variation of the sol-gel technique that is particularly useful for synthesizing complex multicomponent oxides. nih.govwikipedia.org It involves the chelation of metal cations by an alpha-hydroxycarboxylic acid, most commonly citric acid, in an aqueous solution. nih.govwikipedia.org A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is then added, and the mixture is heated. nih.govwikipedia.org This promotes a polyesterification reaction between the citric acid and ethylene glycol, forming a cross-linked polymeric resin that immobilizes the metal cations in a homogeneous matrix. nih.govwikipedia.org This resin is subsequently decomposed by calcination to yield the final oxide product with extremely small and uniform particle sizes, typically in the range of 20 to 50 nanometers. wikipedia.org

Purification Strategies for High-Purity Lithium Tetraborate Tetrahydrate

Achieving high purity is critical for many applications of lithium tetraborate. azom.comresearchgate.net Various purification strategies are employed to remove unwanted impurities from the synthesized product.

Reflux-Based Purification Processes

A common and effective method for purifying lithium tetraborate is through a reflux-based process. google.com This technique leverages the principles of dissolution and recrystallization to separate the desired compound from soluble and insoluble impurities.

The general procedure involves the following steps:

Dissolution: The impure lithium tetraborate is dissolved in deionized water to create a supersaturated aqueous solution. The concentration is typically maintained between 11-25% by mass. google.com

Refluxing: The solution is then heated and maintained at its boiling point under reflux for a specified period, generally between 2 to 5 hours, with continuous agitation. google.com Refluxing ensures that the solution remains at a constant temperature, allowing for controlled crystallization.

Crystallization and Separation: As the solution is refluxed, a portion of the lithium tetraborate crystallizes out of the solution. Once a significant amount of crystals has formed (often around 50% or more), the heating is stopped. google.com The solid crystalline product is then separated from the liquid phase through filtration or centrifugation. google.com

Drying: The purified solid is dried to remove any remaining water. To avoid the loss of crystal water and obtain this compound, drying is typically performed at temperatures below 200°C. google.com

The effectiveness of this process can be influenced by the reflux time and the concentration of the solution. For instance, increasing the reflux time from 2.5 to 5 hours has been shown to increase the recovery rate of purified lithium tetraborate. google.com The purity of the final product can reach upwards of 99.00%. google.com For even higher purity, the purification process can be repeated. google.com

Table 2: Effect of Reflux Time on Lithium Tetraborate Purification

| Reflux Time (hours) | Recovery Rate (%) | Purity (%) |

| 2.5 | 65 | 99.00 |

| 4.5 | 65 | 99.20 |

| 5 | 70 | 99.00 |

Data sourced from a patent on a purification process for lithium tetraborate. google.com

Impact of Impurities on Product Purity and Material Performance

The presence of impurities in lithium tetraborate can significantly degrade its performance in various applications. azom.commdpi.compatsnap.com Impurities can be intrinsic, originating from the raw materials, or extrinsic, introduced during the manufacturing process. patsnap.com Common impurities can include other metal ions like sodium, iron, and aluminum. azom.comresearchgate.net

The impact of impurities can manifest in several ways:

Altered Electrochemical Properties: In applications such as lithium-ion batteries, impurities can negatively affect the electrochemical performance. mdpi.compatsnap.com They can alter the electrical conductivity of the material, leading to uneven current distribution and increased internal resistance. patsnap.com Some impurities can even cause short circuits, leading to device failure. mdpi.com

Structural Instability: Foreign elements can disrupt the regular crystal lattice of lithium tetraborate, creating defects and compromising its structural integrity. researchgate.netpatsnap.com This can be particularly detrimental in applications that rely on the material's specific crystal structure, such as in nonlinear optics. researchgate.net

Reduced Performance in Optical Applications: For use in optical devices, high purity is paramount. Impurities can create color centers and absorption bands that reduce the material's transparency and increase its susceptibility to laser-induced damage. researchgate.net The presence of defects can lower the laser damage threshold of the crystal. researchgate.net

Compromised Thermoluminescence Properties: In dosimetry applications, where lithium tetraborate is used for its thermoluminescent properties, impurities can act as traps for charge carriers, altering the glow curve and affecting the accuracy and sensitivity of the dosimeter.

The demand for higher-performing materials, particularly in the battery industry, is driving the need for increasingly stringent quality control and higher purity levels for lithium compounds, often exceeding 99.9%. azom.com Analytical techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are essential for identifying and quantifying trace impurities to ensure the final product meets the required specifications. azom.comlabmanager.com

Advanced Crystal Growth Techniques and Growth Mechanism Studies of Lithium Tetraborate

Czochralski Technique for Lithium Tetraborate (B1243019) Single Crystal Growth

The Czochralski method, a widely used technique for producing large, high-quality single crystals of various materials like semiconductors and salts, has been successfully adapted for growing lithium tetraborate (Li₂B₄O₇) crystals. researchgate.netwikipedia.orgmetu.edu.tr This process involves pulling a seed crystal from a melt of the material, and its success is highly dependent on precise control over several parameters. warwick.ac.uk For lithium tetraborate, this method is capable of yielding large, crack-free crystals suitable for applications in fields such as nuclear detection and piezoelectric devices. researchgate.netdtic.mil

A critical factor in the successful growth of crack-free lithium tetraborate crystals using the Czochralski technique is the meticulous control of the thermal gradient. researchgate.net Anisotropy in the thermal expansion coefficient of lithium tetraborate makes it susceptible to cracking during the post-growth cooling phase if thermal stresses are not properly managed. researchgate.net Research has shown that establishing an optimized vertical thermal gradient is key to mitigating these stresses. researchgate.net

In a successful growth configuration, a specific thermal gradient is maintained both above and below the melt level. For instance, a vertical thermal gradient of 5 °C/cm above the melt and 10 °C/cm below the melt has been effectively used to produce crack-free crystals. researchgate.net This careful management of temperature helps to prevent thermal shock and the formation of defects. researchgate.net The furnace temperature is typically maintained slightly above the melting point of lithium tetraborate, which is around 917-930°C. researchgate.netresearchgate.net

Table 1: Optimized Thermal Conditions for Czochralski Growth of Li₂B₄O₇

| Parameter | Optimized Value | Reference |

| Temperature Above Melt | 5 °C/cm | researchgate.net |

| Temperature Below Melt | 10 °C/cm | researchgate.net |

| Melting Point | 917-930 °C | researchgate.netresearchgate.net |

This interactive table summarizes the key optimized thermal parameters for the successful growth of crack-free lithium tetraborate crystals via the Czochralski method.

The quality of the initial seed crystal and the rotation rate during the pulling process are paramount for achieving high crystal perfection. The process begins by dipping a seed crystal, attached to a rotating rod, into the molten lithium tetraborate. jiwaji.edu The seed crystal must be of high quality itself to ensure the subsequent growth is uniform and free from defects like low-angle grain boundaries. caltech.edu

The rotation of the seed crystal is essential for maintaining a uniform diameter and a stable crystal-melt interface. jiwaji.edu For lithium tetraborate, a very slow pulling rate of less than approximately 0.3 mm/h is required. researchgate.net In some specific cases for growing similar complex oxide crystals, a rotation rate of around 23 rpm has been used to prevent issues like bubble accumulation. caltech.edu The combination of a slow pulling rate and a controlled rotation rate is crucial for the successful growth of large, high-quality lithium tetraborate single crystals. researchgate.net

Hydrothermal Growth of Lithium Tetraborate Crystals

Hydrothermal growth presents an alternative method for synthesizing crystals, operating at lower temperatures than melt-based techniques, which can reduce thermal strain and defect formation. dtic.mil This technique involves growing crystals from aqueous solutions at high temperatures and pressures.

Studies on the hydrothermal growth of lithium tetraborate have revealed complex solubility and phase behavior. In experiments using a dilute lithium hydroxide (B78521) (LiOH) solution as a mineralizer, it was found that lithium tetraborate powder could be successfully transformed into small crystals. dtic.mil For instance, a spontaneous nucleation experiment at dissolution and precipitation temperatures of 565°C and 490°C, respectively, yielded lithium tetraborate crystals of 1-3 mm. dtic.mil

However, the phase stability is a significant challenge. Research indicates that γ-LiBO₂ (lithium gamma-metaborate) is a more thermodynamically stable phase than Li₂B₄O₇ in the temperature range of 350°C to 550°C under hydrothermal conditions. dtic.mildtic.mil In fact, when a Czochralski-grown lithium tetraborate seed crystal was used in a transport growth experiment, it dissolved, and γ-LiBO₂ crystals were formed instead. dtic.mil Further studies showed that at 250°C, a hydrated phase, Li₃B₅O₈(OH)₂, was observed. dtic.mil

Table 2: Phase Behavior of Lithium Borates in Hydrothermal Conditions

| Temperature Range | Observed Stable Phase | Reference |

| 250 °C | Li₃B₅O₈(OH)₂ | dtic.mil |

| 350 °C - 550 °C | γ-LiBO₂ | dtic.mildtic.mil |

This interactive table illustrates the different stable phases of lithium borates observed at various temperatures under hydrothermal growth conditions.

The formation of different borate (B1201080) species under hydrothermal conditions is governed by the interplay between kinetics and thermodynamics. nih.gov Thermodynamic stability studies have demonstrated that γ-LiBO₂ is the thermodynamically favored product under many hydrothermal conditions tested. dtic.mildtic.mil

Conversely, the successful hydrothermal synthesis of lithium tetraborate has been attributed to kinetic growth conditions. dtic.mildtic.mil This means that Li₂B₄O₇ can form under conditions where the reaction is not allowed to reach thermodynamic equilibrium. dtic.mil If the system is held at certain temperatures for an extended period, the initially formed kinetic product (Li₂B₄O₇) may dissolve and recrystallize into the more stable thermodynamic product (γ-LiBO₂). dtic.mil Therefore, achieving high-quality lithium tetraborate via the hydrothermal method requires careful control to favor kinetic growth pathways over thermodynamically stable outcomes. dtic.mildtic.mil

Melt Growth Processes for Lithium Tetraborate

Melt growth processes are a cornerstone for producing large-scale lithium tetraborate crystals. dtic.mil These techniques involve the solidification of a stoichiometric melt of the constituent oxides. Besides the Czochralski method, the Bridgman method has also been employed for growing Li₂B₄O₇. dtic.mil

In melt growth, high-purity raw materials, typically lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) or boron trioxide (B₂O₃), are mixed in a stoichiometric ratio and melted in a crucible, often made of platinum. researchgate.netyildiz.edu.tr The high viscosity of borate melts can be a challenge, as it can lead to the formation of glasses rather than ordered crystals. dtic.mil A slight excess of B₂O₃ in the melt can be beneficial for the growth of lithium tetraborate crystals. researchgate.net

A significant advantage of melt growth techniques is the ability to produce large, high-purity single crystals. yildiz.edu.tr However, a major challenge, particularly in methods like Bridgman growth, is the potential for inhomogeneous dopant distribution due to the high viscosity of the melt. dtic.mil Despite these challenges, melt growth remains a primary method for obtaining the bulk lithium tetraborate crystals required for various advanced applications.

Investigation of Impurity Segregation and Defect Formation during Crystal Growth

The quality and ultimate performance of lithium tetraborate (Li₂B₄O₇) single crystals are intrinsically linked to the presence of impurities and structural defects. During the crystal growth process, the incorporation of foreign elements (impurities) and the formation of crystalline imperfections are critical phenomena that influence the optical, electronic, and mechanical properties of the final material. Understanding and controlling these factors are paramount for producing high-quality crystals tailored for specific applications, from nonlinear optics to radiation dosimetry.

Impurity Segregation

Impurity segregation in lithium tetraborate refers to the non-uniform distribution of dopants or unwanted impurities between the solid (crystal) and liquid (melt) phases during crystallization. This phenomenon is governed by the segregation coefficient (k), which is the ratio of the impurity concentration in the solid to its concentration in the melt. A segregation coefficient less than one indicates that the impurity is preferentially rejected by the growing crystal and accumulates in the melt, while a coefficient greater than one signifies preferential incorporation into the crystal.

While extensive quantitative data on the segregation coefficients of various impurities in lithium tetraborate is not widely available in the public domain, qualitative studies on the behavior of different dopants provide valuable insights into their incorporation into the Li₂B₄O₇ lattice. The following table summarizes the observed behavior of common dopants.

Table 1: Observed Behavior of Various Impurities During Lithium Tetraborate Crystal Growth

| Impurity/Dopant | Observed Behavior and Incorporation Site | Application/Effect |

| Manganese (Mn) | Exhibits surface segregation that diminishes with increasing temperature. Mn²⁺ ions are incorporated into the glass matrix at octahedral and tetrahedral sites. | Activator for thermoluminescence. |

| Copper (Cu) | Cu⁺ ions can occupy both substitutional Li⁺ sites and interstitial positions within the crystal lattice. afit.edu Upon irradiation, Cu⁺ at Li⁺ sites can trap holes to form Cu²⁺. afit.edu | Activator for thermoluminescence and photoluminescence. hbni.ac.in |

| Silver (Ag) | Incorporated into the crystal lattice; upon irradiation, substitutional Ag⁺ ions can trap holes to form paramagnetic Ag²⁺. | Co-dopant to enhance dosimetric properties. hbni.ac.in |

| Magnesium (Mg) | Used as a dopant to activate thermoluminescence properties. | Activator for thermoluminescence. |

This table is based on available research findings and provides a qualitative overview of impurity behavior.

The segregation of impurities can lead to concentration gradients along the length of the grown crystal, affecting its homogeneity and performance. For instance, the surface segregation of manganese suggests that its concentration may be higher at the crystal surface, a factor that could influence surface-sensitive properties. acs.org

Defect Formation

Defect formation in lithium tetraborate crystals can occur during growth from the melt, during post-growth cooling, and as a result of external stimuli such as electric fields or radiation. These defects can be point defects (vacancies, interstitials), line defects (dislocations), planar defects (grain boundaries, twin boundaries), or volume defects (inclusions). The type and density of these defects significantly impact the crystal's properties.

Research has identified several key types of defects in lithium tetraborate grown by methods such as the Czochralski technique. These include dislocations, grain boundaries, and point defects like lithium and oxygen vacancies. The application of an external electric field has been shown to induce the migration of charged defects, such as lithium ions and oxygen vacancies, leading to changes in the defect structure near the crystal's surface.

Table 2: Common Defects in Lithium Tetraborate Single Crystals

| Defect Type | Description and Formation | Impact on Crystal Properties |

| Dislocations | Line defects within the crystal lattice. Primarily observed in {112} planes, with a smaller number in {111} planes. | Affect mechanical strength and can act as scattering centers for light. |

| Low-Angle Grain Boundaries | Planar defects separating regions of the crystal with slightly different crystallographic orientations. Observed in both {111} and {112} planes. | Can degrade optical homogeneity and act as pathways for impurity diffusion. |

| Twin Boundaries | Planar defects where the crystal lattice is mirrored across the boundary. Formation is related to the crystal symmetry and can be influenced by temperature fluctuations at the growth interface. researchgate.net | Affects physical properties and can be controlled by the growth direction. researchgate.net |

| Lithium (Li⁺) Vacancies | Point defects where a lithium ion is missing from its lattice site. These are mobile and can migrate under the influence of an external electric field. | Contribute to ionic conductivity and can act as charge-trapping centers. |

| Oxygen (O²⁻) Vacancies | Point defects where an oxygen ion is missing from its lattice site. Their migration is also influenced by external electric fields, particularly at higher field strengths. | Affect optical absorption and can be involved in the formation of color centers. |

This table summarizes key defects identified in lithium tetraborate crystals and their general characteristics.

The study of defect formation is crucial for optimizing crystal growth processes. For example, controlling temperature fluctuations at the solid-liquid interface can help to minimize the formation of twin boundaries. researchgate.net Furthermore, understanding the mobility of point defects under external fields is important for applications where the crystal is subjected to electrical biasing.

Structural Elucidation and Morphological Characterization of Lithium Tetraborate Tetrahydrate

X-Ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray diffraction (XRD) stands as a fundamental technique for the characterization of crystalline materials like lithium tetraborate (B1243019). It provides invaluable information about the crystal structure, phase purity, and lattice parameters.

Determination of Crystal System and Space Group (e.g., Tetragonal System, I41cd)

Lithium tetraborate (Li₂B₄O₇) crystallizes in the tetragonal system, a determination consistently confirmed by XRD analysis. ijisrt.comresearchgate.net The specific space group for this compound is identified as I41cd. ijisrt.commaterialsproject.org This space group dictates the symmetry elements present in the crystal lattice, which in turn govern the arrangement of atoms.

The crystal structure of anhydrous lithium tetraborate consists of a three-dimensional network of borate (B1201080) groups. Specifically, it is composed of two interpenetrating networks of BO₄ tetrahedra and BO₃ trigonal planar units. materialsproject.org The lithium ions are situated within channels in this borate framework. researchgate.net

The lattice parameters for lithium tetraborate have been determined with high precision using XRD data. At room temperature, the lattice constants are approximately a = b = 9.477 Å and c = 10.286 Å. ijisrt.com These values are crucial for accurate indexing of the diffraction peaks and for a complete description of the unit cell.

Table 1: Crystal Data for Lithium Tetraborate (Li₂B₄O₇)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | ijisrt.comresearchgate.net |

| Space Group | I41cd | ijisrt.commaterialsproject.org |

| Lattice Constant (a) | 9.477 Å | ijisrt.com |

| Lattice Constant (c) | 10.286 Å | ijisrt.com |

Crystallite Size Analysis (e.g., Williamson-Hall Method)

Beyond phase identification, XRD is also employed to determine the average crystallite size of a powdered sample. The broadening of diffraction peaks is inversely related to the crystallite size. While the Debye-Scherrer equation is a common method for this analysis, the Williamson-Hall (W-H) method offers a more comprehensive approach by also accounting for lattice strain. youtube.comitu.edu.tr

The W-H method separates the contributions of crystallite size and microstrain to the total peak broadening. researchgate.net This is particularly important for materials that have undergone processes like high-energy ball milling, which can introduce significant strain. itu.edu.tr By plotting βcos(θ) against 4sin(θ) (where β is the full width at half maximum of the diffraction peak and θ is the Bragg angle), both the crystallite size and the microstrain can be extracted from the y-intercept and the slope of the resulting line, respectively. researchgate.net For lithium tetraborate nanoparticles prepared by methods such as ball milling, the crystallite size has been reported to be in the range of 31-35 nm. ijisrt.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the local atomic arrangements and bonding within a material. These methods are particularly effective in identifying the characteristic functional groups present in lithium tetraborate.

Identification of BO₃ and BO₄ Units and Characteristic Anion Vibrations

The fundamental building blocks of the lithium tetraborate structure are the trigonal BO₃ and tetrahedral BO₄ units. materialsproject.org FTIR and Raman spectroscopy are powerful tools for distinguishing between these two coordination states of boron.

FTIR Spectroscopy: The infrared spectrum of lithium tetraborate exhibits distinct absorption bands corresponding to the vibrational modes of the borate network. weebly.com The B-O stretching vibrations of trigonal BO₃ units typically appear in the region of 1200–1550 cm⁻¹. weebly.com In contrast, the B-O stretching vibrations of tetrahedral BO₄ units are observed at lower frequencies, generally in the 800–1200 cm⁻¹ range. weebly.com Bending vibrations of the borate units are found at even lower wavenumbers, around 650–800 cm⁻¹. weebly.com

Table 2: Characteristic Vibrational Frequencies for Borate Units in Lithium Tetraborate

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| B-O Stretching (BO₃) | 1200-1550 | FTIR |

| B-O Stretching (BO₄) | 800-1200 | FTIR |

| Borate Bending | 650-800 | FTIR |

Spectroscopic Analysis of Structural Changes upon Doping

Vibrational spectroscopy is also highly sensitive to structural modifications induced by the introduction of dopant ions into the lithium tetraborate lattice. Doping can lead to changes in the local symmetry, bond lengths, and bond angles, which are reflected in the FTIR and Raman spectra.

For instance, when lithium tetraborate glass is doped with elements like samarium (Sm) and copper (Cu), changes in the photoluminescence spectra are observed. rsc.org These changes, such as shifts in peak positions and variations in intensity, can be correlated with alterations in the local environment of the dopant ions and their interactions with the borate network. rsc.org The introduction of dopants can create or modify non-bridging oxygen atoms, which can be detected through spectroscopic techniques. nih.gov

Electron Microscopy for Morphological and Elemental Analysis

While XRD and vibrational spectroscopy provide information about the internal crystal structure, electron microscopy techniques are essential for characterizing the external morphology and elemental composition of lithium tetraborate particles. Scanning Electron Microscopy (SEM) is a widely used technique for this purpose.

SEM analysis of lithium tetraborate nanoparticles can reveal their shape, size distribution, and degree of agglomeration. For example, studies on nanoparticles prepared by high-energy ball milling have used SEM to observe the morphology and size of the particles, which were found to be in the range of 51 to 300 nm. ijisrt.com This morphological information is crucial for understanding the material's properties and performance in various applications. In some preparations, microstructured plate-like morphologies with diameters on the order of 1 micrometer have been observed. researchgate.net

In addition to morphological analysis, advanced electron microscopy techniques, such as those combined with energy-dispersive X-ray spectroscopy (EDS), can provide elemental mapping of the sample. This is particularly useful for confirming the presence and distribution of dopants within the lithium tetraborate matrix. For more sensitive materials like lithium and its compounds, specialized techniques like cryo-electron microscopy are being developed to minimize beam damage and obtain high-resolution structural and chemical information. nih.govnih.gov

Scanning Electron Microscopy (SEM) for Grain Structure and Surface Morphology

There is a lack of specific SEM studies in the available literature that detail the grain structure and surface morphology of lithium tetraborate tetrahydrate. Research employing SEM has been conducted extensively on anhydrous lithium tetraborate nanoparticles and crystals, but this data cannot be accurately extrapolated to the tetrahydrate form. ijisrt.comresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Similarly, detailed investigations into the nanoscale morphology of this compound using TEM are not found in the reviewed scientific papers. While TEM is a powerful tool for analyzing nanoscale materials, including various lithium compounds, specific application to Li₂B₄O₇·4H₂O is not documented. mit.eduresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

EDX analysis is commonly used for elemental characterization. However, the detection of light elements like lithium presents significant challenges for standard EDX detectors. researchgate.netresearchgate.net Specific EDX studies providing a detailed elemental composition analysis of this compound are not available.

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Assessment

While standard X-ray diffraction (XRD) is used to identify the crystalline phase of lithium tetraborate, specific studies utilizing High-Resolution XRD to assess the crystalline perfection of the tetrahydrate form are not present in the available literature. researchgate.netresearchgate.netnih.gov HRXRD studies have been performed on single crystals of anhydrous lithium tetraborate, but this information is not transferable to the hydrated compound. researchgate.net

Spectroscopic and Luminescent Properties of Doped and Undoped Lithium Tetraborate

Optical Absorption and Transmission Spectroscopy

Optical absorption and transmission studies are fundamental in determining the transparency window and the electronic band structure of lithium tetraborate (B1243019). These properties are critical for applications where light transmission is essential.

Pure single-crystal lithium tetraborate is known for its wide transparency range, extending from the ultraviolet to the near-infrared region (0.16–3.5 μm). This translucence is a result of its large electronic bandgap. thinkdeterrence.com The material has a ground-state bandgap of approximately 9.8 eV and a measured optical bandgap of about 6.7 eV. thinkdeterrence.com This significant bandgap, while ensuring good light transmission, limits the number of electron-hole pairs generated by ionizing radiation. thinkdeterrence.com

The intrinsic absorption edge, which marks the onset of fundamental absorption, differs slightly between the crystalline and glassy forms of lithium tetraborate. researchgate.net The optical absorption spectra for both undoped and doped samples show that the material absorbs light from around 220 nm to 600 nm. laccei.org

Doping the lithium tetraborate host can affect its optical transparency. For instance, doping with silver (Ag) can introduce new absorption bands at 174 nm and 205 nm. thinkdeterrence.com A trade-off often exists between enhancing luminescence through doping and maintaining high optical transparency, as the dopants can create absorption centers that reduce the transmission of light. thinkdeterrence.com The addition of silver nanoparticles (SNP) can also influence the optical bandgap; increasing SNP concentration has been observed to decrease the bandgap from approximately 2.82 eV to 2.52 eV. worldscientific.com

Table 1: Optical Bandgap of Lithium Tetraborate with Silver Nanoparticle (SNP) Doping

| Sample Description | Bandgap (eV) |

|---|---|

| Dy³⁺-doped Li₂B₄O₇ | 2.70 |

| Dy³⁺-doped Li₂B₄O₇ with 0.1 wt.% AgNO₃ | 2.82 |

| Dy³⁺-doped Li₂B₄O₇ with 0.3 wt.% AgNO₃ | 2.67 |

| Dy³⁺-doped Li₂B₄O₇ with 0.5 wt.% AgNO₃ | 2.52 |

Data sourced from Enhancing the Nonlinear Optical Properties of Lithium Tetraborate Glass Using Rare Earth Elements and Silver Nanoparticles. worldscientific.com

Photoluminescence (PL) Characterization of Lithium Tetraborate Systems

Photoluminescence is a key characteristic of doped lithium tetraborate, where the material absorbs photons and re-emits them at a different wavelength. This property is heavily dependent on the nature of the dopants introduced into the host matrix.

The excitation and emission spectra are unique to the specific luminescent centers, which are typically dopant ions.

Copper (Cu): In copper-doped lithium tetraborate, the photoluminescence spectra show two ultraviolet excitation bands at approximately 240 nm and 260 nm, with a single, strong emission band around 370 nm. laccei.org The intensity of this emission increases with higher copper content without altering the spectral shape. laccei.org The recombination mechanism responsible for this emission is suggested to be Cu²⁺ + electron → Cu⁺* → Cu⁺ + hν (492 nm). researchgate.net

Silver (Ag): Undoped lithium tetraborate exhibits a luminescent response peaking around 371 nm when exposed to alpha radiation. thinkdeterrence.com When doped with silver, this peak shifts dramatically to 533 nm, indicating the formation of new luminescent centers. thinkdeterrence.com

Rare Earths (RE):

Samarium (Sm³⁺) and Ytterbium (Yb³⁺): In Sm³⁺ and Yb³⁺-doped lithium tetraborate glasses, all observed transitions in the absorption and luminescence spectra have been identified. researchgate.net

Praseodymium (Pr³⁺): The most intense emission band for Pr³⁺-doped glass is centered at 601 nm, corresponding to the ¹D₂ → ³H₄ transition. bohrium.com

Dysprosium (Dy³⁺): This ion shows two primary emission bands in the visible spectrum: a yellow band at 574 nm (⁴F₉/₂ → ⁶H₁₃/₂) and a blue band at 480 nm (⁴F₉/₂ → ⁶H₁₅/₂). worldscientific.com

The decay kinetics of luminescence provide insight into the lifetime of the excited states of the luminescent centers.

In lithium tetraborate glass doped with Sm³⁺ and Yb³⁺, the luminescence kinetics are characterized by a single exponential decay. researchgate.net The decay constants for the primary emission transitions of these ions have been determined at room temperature. researchgate.net Similarly, studies on Tb³⁺ and Dy³⁺ in other borate (B1201080) glasses also show a single exponential decay. researchgate.net

In contrast, Mn-doped lithium tetraborate can exhibit more complex decay profiles, including both ultrafast (picosecond scale) and slow luminescence decays. hse.ru The fast decay is associated with a strong interaction between the Mn²⁺ ion and a nearby impurity-bound exciton. hse.ru The slow decay occurs after the system returns to its initial state, where the mechanism for accelerated radiative transitions is no longer present. hse.ru Time-resolved fluorescence techniques have also been employed to study the decay kinetics in Cu-doped Li₂B₄O₇ crystals. researchgate.net

The luminescence efficiency of lithium tetraborate can be significantly enhanced by the incorporation of specific dopants.

Energy Transfer: One of the primary enhancement mechanisms is energy transfer from a sensitizer (B1316253) to an activator. Co-doping with multiple rare earth ions can improve energy storage and transfer mechanisms, potentially boosting luminescence. scispace.com In Pr³⁺-doped glass co-doped with silver, the enhancement of luminescence is attributed to energy transfer from silver species (including isolated Ag⁺ ions and Ag nanoclusters) to the Pr³⁺ ions. bohrium.com

Local Field Effects: The presence of metallic nanoparticles, such as silver, can enhance luminescence through local field effects. bohrium.com The plasmon resonance created by these nanoparticles can amplify the local electromagnetic field, increasing the excitation and emission rates of the nearby luminescent centers. worldscientific.com

Crystal Field Modification: The introduction of dopants can modify the local crystal field around the luminescent ions. mdpi.com This mismatch in cation radius and valence state can alter the probabilities of radiative and absorption transitions, thereby influencing the luminescence intensity. mdpi.com

Increased Dopant Sensitivity: The addition of dopants like copper is known to increase the sensitivity of both photoluminescent and thermoluminescent emissions in lithium tetraborate. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Dopant States

Electron Paramagnetic Resonance (EPR) is a powerful technique for investigating the local structure and electronic states of paramagnetic species, including dopant ions and radiation-induced defects, within the lithium tetraborate lattice.

EPR studies have successfully identified various defect centers in doped lithium tetraborate. In Cu-doped crystals, EPR has been used to identify the electron and hole traps responsible for thermoluminescence. unl.edu As-grown crystals contain Cu²⁺ ions substituting for Li⁺, often with an adjacent lithium vacancy (Cu²⁺-V(Li) center). unl.edu Upon irradiation, holes are trapped by substitutional Cu⁺ ions, creating a new Cu²⁺ center, while electrons are trapped by interstitial Cu⁺ ions, forming interstitial Cu⁰ atoms. unl.edu

For transition metal dopants like manganese and copper in lithium tetraborate glasses, EPR spectra are characteristic of their ionic states.

Manganese (Mn²⁺): Mn is incorporated into the glass network as Mn²⁺ (3d⁵). amu.edu.pl The EPR spectra of Mn²⁺ in lithium tetraborate glasses typically show a broad absorption band around g ≈ 4.29 and an intense, broad band at g = 2.00 with a six-line hyperfine structure. icm.edu.pl These signals are attributed to isolated Mn²⁺ ions in sites with strong rhombic distortion and nearly cubic symmetry, respectively. icm.edu.pl The broad underlying response at g = 2.00 is also associated with exchange-coupled Mn²⁺ pairs and clusters. amu.edu.plicm.edu.pl

Copper (Cu²⁺): Cu is incorporated as Cu²⁺ (3d⁹). amu.edu.pl The EPR spectra for Cu²⁺ centers in lithium tetraborate glasses are analyzed to determine their parameters at room temperature. icm.edu.plresearchgate.net

EPR can also detect non-controlled impurities, such as Fe³⁺, which often present characteristic signals at g ≈ 4.29 and g ≈ 2.00. amu.edu.plicm.edu.pl The intensity and broadening of these EPR lines can be influenced by the concentration of the primary dopants, indicating interactions between the different paramagnetic centers. amu.edu.pl

Table 2: EPR Spectral Parameters for Mn²⁺ and Cu²⁺ in Lithium Tetraborate (LTB) Glass at 300 K

| Dopant | g-value(s) | Hyperfine Constant(s) (A) |

|---|---|---|

| Mn²⁺ | g(iso) = 2.00 ± 0.05 | A(iso) = (8.65 ± 0.05) mT |

| Cu²⁺ | g(∥) = 2.34 ± 0.05, g(⊥) = 2.06 ± 0.05 | A(∥) = (14.28 ± 0.05) mT, A(⊥) = (2.34 ± 0.05) mT |

Data sourced from EPR Spectroscopy of the Mn2+ and Cu2+ Centres in Lithium and Potassium-Lithium Tetraborate Glasses. researchgate.net

Thermoluminescence (TL) Characteristics of Lithium Tetraborate Phosphors

Lithium tetraborate (Li₂B₄O₇) has garnered significant attention for its applications in thermoluminescence dosimetry, primarily due to its tissue-equivalent properties, with an effective atomic number (Zeff) of 7.3, which is very close to that of human tissue. ciemat.esresearchgate.net The thermoluminescent properties of this material can be significantly influenced and enhanced by the introduction of various dopants. benthamopen.com

The study of thermoluminescence in lithium tetraborate involves analyzing its glow curve, which is a plot of light intensity emitted by a pre-irradiated sample as a function of temperature. The characteristics of this glow curve, including the shape, peak structure, and the temperature at which peaks occur, are crucial for dosimetric applications. benthamopen.com Various metals have been used as dopants to improve the thermoluminescent characteristics of lithium tetraborate, including copper (Cu), silver (Ag), manganese (Mn), and phosphorus (P), among others. benthamopen.comosti.gov The synthesis method, whether solid-state reaction or solution combustion, also plays a critical role in the final thermoluminescent properties of the phosphor. researchgate.netbjrs.org.br

Glow Curve Structure and Kinetic Parameters

The thermoluminescence (TL) glow curve of lithium tetraborate phosphors reveals the presence of trapping centers within the material's crystal lattice. When doped, the structure of this glow curve can become quite complex, often exhibiting multiple peaks. For instance, lithium tetraborate doped with copper and silver (Li₂B₄O₇:Cu,Ag) displays a glow curve with four distinct peaks in the temperature range of 50 to 270 °C. ciemat.esresearchgate.net These peaks correspond to different trap structures within the material. researchgate.net

The kinetic parameters, which include the activation energy (trap depth), the frequency factor, and the order of kinetics, are essential for understanding the stability of the trapped charge carriers and, consequently, the fading characteristics of the dosimeter. These parameters can be determined using various analytical methods, such as glow curve fitting (GCF), variable heating rates (VHR), the initial rise method, the peak shape method, and the isothermal decay method. osti.govresearchgate.net

In Li₂B₄O₇:Cu,Ag, the glow curve up to 270 °C (at a heating rate of 2 °C/s) can be explained by four peaks with maximum temperatures around 90 °C, 150 °C, 210 °C, and 240 °C. ciemat.es The first peak is associated with a narrow exponential distribution of trapping centers with an activation energy between 0.78 and 0.80 eV. ciemat.es The second peak follows general order kinetics with an activation energy of approximately 1.4 eV, a value confirmed by both GCF and VHR methods. ciemat.es For copper-doped lithium tetraborate (Li₂B₄O₇:Cu), the analysis of its glow curve reveals a distribution of trap activation energies ranging from 0.9 to 1.73 eV in the 80-355 °C region. scilit.com The main dosimetric peak, observed around 220 °C, is linked to deep trapping levels with an energy of approximately 1.65 ± 0.08 eV. scilit.com

A comparative study of the kinetic parameters for lithium tetraborate doped with various elements (Cu, Ag, P, In, Mn) showed that the trap depths obtained by different methods are generally comparable, with the isothermal decay method sometimes yielding considerably different results. osti.gov

Table 1: Kinetic Parameters for Doped Lithium Tetraborate Phosphors

| Dopant | Glow Peak Temperature (°C) | Activation Energy (eV) | Order of Kinetics | Reference |

| Cu | 220 | 1.65 ± 0.08 | - | scilit.com |

| Ag | 160 | ~1.0 | Second Order | researchgate.net |

| Cu, Ag | 90 | 0.78 - 0.80 | - | ciemat.es |

| Cu, Ag | 150 | 1.4 | General Order | ciemat.es |

Impact of Dopant Type and Concentration on TL Response

The type and concentration of dopants introduced into the lithium tetraborate matrix have a profound effect on its thermoluminescent (TL) response. The addition of activators can significantly enhance the sensitivity of the phosphor compared to its undoped form.

For instance, doping with copper (Cu) has been shown to increase the TL sensitivity of lithium tetraborate by approximately 900 times compared to the undoped material. The optimal concentration of the dopant is a critical factor. In one study, a copper concentration of 0.01 wt% was found to produce the most significant increase in the sensitivity of Li₂B₄O₇. researchgate.net Further enhancement of the TL properties was achieved by co-doping with boron (B), with a composition of 0.01 wt% Cu and 0.001 wt% B showing promise for dosimetric applications. researchgate.net

Similarly, co-doping with copper and silver (Li₂B₄O₇:Cu,Ag) has been extensively studied. The synthesis method, in this case, also plays a crucial role. Samples synthesized via the combustion method generally exhibit higher TL sensitivity than those produced by the solid-state method. researchgate.netbjrs.org.br The glow curve of Li₂B₄O₇:Cu,Ag produced by combustion shows a main peak at about 210 °C. researchgate.netbjrs.org.br

The introduction of manganese (Mn) as a dopant has also been investigated. It was found that a concentration of 1.4 mol% Mn resulted in the highest TL sensitivity, approximately 80 times greater than undoped samples at a dose of 1 kGy. researchgate.net

The choice of dopant also influences the glow curve structure. Undoped Li₂B₄O₇ typically shows a single glow peak, whereas doping can introduce additional, often more stable, high-temperature peaks. bjrs.org.br For example, Cu-doped Li₂B₄O₇ exhibits two dominant glow peaks at approximately 115 °C and 243 °C. In Ag-doped single crystals, a single intense peak is observed around 160 °C. researchgate.net When co-doped with Cu and Ag, the resulting TL emission spectrum shows contributions from both dopants, with distinct glow curves corresponding to the emissions from Ag⁺ and Cu⁺ centers. researchgate.net

Table 2: Effect of Dopants on the TL Glow Curve of Lithium Tetraborate

| Dopant(s) | Glow Peak Temperature(s) (°C) | Key Observations | Reference(s) |

| Undoped | ~103 | Single, low-temperature peak. | bjrs.org.br |

| Cu | 115, 243 | Two dominant peaks, significantly enhanced sensitivity. | |

| Ag | ~160 | Single intense peak. | researchgate.net |

| Cu, Ag | ~120, 210, 325 | Complex glow curve with multiple peaks, sensitivity dependent on synthesis method. | researchgate.netbjrs.org.br |

| Mn | - | Sensitivity enhanced by ~80 times at 1.4 mol% concentration. | researchgate.net |

| Cu, B | - | Enhanced sensitivity with 0.01 wt% Cu and 0.001 wt% B. | researchgate.net |

Optically Stimulated Luminescence (OSL) Investigations

Optically Stimulated Luminescence (OSL) is another important luminescence technique with applications in radiation dosimetry. In OSL, a previously irradiated material is stimulated with light of a specific wavelength, causing the release of trapped charge carriers and subsequent light emission.

Lithium tetraborate, particularly when doped, exhibits OSL properties. Studies on Cu-doped lithium tetraborate (Li₂B₄O₇:Cu) have demonstrated its potential as an OSL dosimeter. The OSL signal in these phosphors increases with the radiation dose. For Li₂B₄O₇:Cu, the OSL dose-response is linear up to approximately 12.00 Gy. The OSL signal can be efficiently stimulated, decaying to the background level within about 350 seconds without a significant long tail.

The synthesis method also impacts the OSL response. Li₂B₄O₇:Cu,Ag synthesized by the combustion method shows a notable OSL signal when stimulated with blue light, whereas the response is poor for samples made by the solid-state method. researchgate.netbjrs.org.br Interestingly, for the same material, an infrared stimulation luminescence (IRSL) response was not observed. researchgate.netbjrs.org.br

In Ag-doped Li₂B₄O₇ crystals, an intense OSL response is observed with stimulation around 400 nm, and the emission is centered near 270 nm. epa.gov This process involves the optical release of electrons from Ag⁰ centers, which then recombine with holes trapped at Ag²⁺ ions. epa.gov The efficiency of the OSL response decreases as the stimulation wavelength moves away from the 370 nm peak of the Ag⁰ electron traps' absorption band. epa.gov

Recent investigations into Eu-doped lithium tetraborate glasses have also explored their infrared OSL (IR-OSL) properties. The IR-OSL decay in these glasses is complex and can be described by the sum of three exponential components, indicating it does not follow simple first or second-order kinetics. ifo.lviv.ua

Judd-Ofelt Analysis for Radiative Parameters of Doped Lithium Tetraborate Glasses

The Judd-Ofelt theory is a powerful tool used to analyze the spectroscopic properties of rare-earth ions in various host materials, including glasses. researchgate.netnih.gov This analysis allows for the calculation of important radiative parameters such as transition probabilities, radiative lifetimes, and branching ratios from the experimental absorption spectra. researchgate.net

The theory is based on a set of three intensity parameters, Ωλ (λ = 2, 4, 6), which are determined by fitting the experimental oscillator strengths of the absorption bands to the theoretical expressions. researchgate.netnih.gov These parameters provide valuable information about the local structure and bonding environment around the rare-earth ions. researchgate.net The Ω₂ parameter is particularly sensitive to the asymmetry of the local environment and the covalency of the rare-earth-ligand bonds. researchgate.net

While the provided search results primarily focus on the Judd-Ofelt analysis of rare-earth ions in other glass systems like tellurite (B1196480) and bismuth-based glasses, the principles are directly applicable to doped lithium tetraborate glasses. By doping lithium tetraborate glass with rare-earth ions such as Er³⁺, Nd³⁺, Sm³⁺, or Dy³⁺, one can perform a Judd-Ofelt analysis to evaluate its potential for photonic applications, including lasers and optical amplifiers. The radiative properties derived from this analysis are crucial for predicting the performance of such materials.

Theoretical and Computational Studies on Lithium Tetraborate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is instrumental in predicting various material properties from first principles, providing a microscopic understanding of their behavior. youtube.com DFT calculations for lithium tetraborate (B1243019) have been employed to elucidate its electronic band structure, the nature of chemical bonding, and the effects of defects and dopants on its electronic properties.

The generation and subsequent transport of electron-hole pairs are fundamental processes that dictate the electrical and optical properties of lithium tetraborate, particularly its performance in dosimetry and as a scintillating material. Upon irradiation, for instance with X-rays, electron-hole pairs are created. In lithium tetraborate crystals, these charge carriers can be trapped at lattice defects. ornl.gov

Studies combining Electron Paramagnetic Resonance (EPR) and ENDOR (Electron-Nuclear Double Resonance) with theoretical modeling have identified the nature of these trapping centers. ornl.gov For example, at low temperatures (around 77 K), electrons are trapped by oxygen vacancies, while holes are trapped by lithium vacancies. ornl.gov The electron trapped at an oxygen vacancy is found to be primarily localized on one of the two neighboring boron ions. ornl.gov In contrast, a hole stabilized by a lithium vacancy is localized on an adjacent oxygen ion, with nearly equal interaction with the two neighboring boron ions. ornl.gov These vacancy-related traps are generally stable only at low temperatures, with the vacancies returning to their original charge state as the temperature increases to around 90 K. ornl.gov

Table 1: Radiation-Induced Defect Centers in Lithium Tetraborate

| Defect Type | Trapped Carrier | Localization | Stability |

| Oxygen Vacancy | Electron | Primarily on one adjacent Boron ion | Returns to pre-irradiation state around 90 K |

| Lithium Vacancy | Hole | On a neighboring Oxygen ion, interacting with two Boron ions | Returns to pre-irradiation state around 90 K |

This table is based on findings from experimental and theoretical studies on defect centers in lithium tetraborate. ornl.gov

The introduction of dopants into the lithium tetraborate lattice is a common strategy to enhance its thermoluminescent properties for radiation dosimetry. Understanding where these dopants reside within the crystal structure and how they interact with their local environment is critical for optimizing material performance. Computational studies, often in conjunction with experimental techniques, can predict the most probable substitution sites and the resulting changes in the electronic structure.

For instance, in studies of lithium tetraborate co-doped with copper (Cu) and indium (In), the concentrations of these dopants are optimized to maximize sensitivity. nih.gov The highest thermoluminescence sensitivity has been observed with dopant concentrations of 0.1% Cu and 0.5% In. nih.gov While detailed DFT calculations for these specific dopants in lithium tetraborate are complex, the general approach involves calculating the formation energies for various substitution and interstitial sites. The preferred site is the one that minimizes the system's total energy. These calculations also reveal how the dopant alters the local geometry and the electronic states near the valence and conduction band edges, which is directly related to the material's luminescent efficiency.

CALPHAD (CALculation of PHAse Diagrams) for Phase Stability

The CALPHAD method is a powerful computational tool used to predict phase diagrams and thermodynamic properties of multicomponent systems. nih.govopencalphad.com It relies on thermodynamic models for the Gibbs energy of each phase, with model parameters optimized to fit experimental data and results from first-principles calculations. opencalphad.comresearchgate.net By assessing the thermodynamic data for binary and ternary systems, CALPHAD can be used to predict phase equilibria in more complex, higher-order systems. nih.gov

For lithium borate (B1201080) systems, the CALPHAD approach is essential for understanding the phase stability of lithium tetraborate in relation to other lithium borate compounds (e.g., lithium metaborate (B1245444), lithium diborate) at different temperatures and compositions. This is crucial for controlling the synthesis process to obtain the desired phase. The method allows for the calculation of phase boundaries, solubilities, and the driving forces for phase transformations, providing a comprehensive thermodynamic description of the material system. nih.gov This information is vital for applications ranging from crystal growth to the development of glassy materials.

Helgeson-Kirkham-Flowers (HKF) Formalism in Aqueous Thermochemistry Modeling

The Helgeson-Kirkham-Flowers (HKF) formalism is a semi-empirical equation of state used to predict the standard partial molal thermodynamic properties of aqueous species, including ions and electrolytes, over a wide range of temperatures and pressures. ajsonline.org This model is a cornerstone of geochemical modeling and is applicable to understanding the behavior of borate solutions under various conditions.

The HKF model is particularly useful for modeling the aqueous geochemistry of boron and the solubility of borate minerals like lithium tetraborate in high-temperature hydrothermal systems. ajsonline.org The model calculates properties such as the Gibbs free energy, enthalpy, entropy, and heat capacity of aqueous species as a function of temperature and pressure. ajsonline.org

By applying the HKF formalism, it is possible to predict the speciation of boron in aqueous solutions and the solubility of lithium tetraborate under conditions relevant to geothermal energy extraction, nuclear waste disposal, and ore deposit formation. researchgate.net The model accounts for the effects of temperature and pressure on the dielectric properties of water and the electrostatic interactions between ions and the solvent. ajsonline.org Revisions and updates to the HKF equations of state continue to improve the accuracy of these predictions for geochemical processes at elevated temperatures and pressures. ajsonline.org

Advanced Research Applications of Lithium Tetraborate in Materials Science

Development of Scintillation Materials for Neutron Detection

Lithium tetraborate (B1243019) is a promising scintillator material for thermal neutron detection. mdpi.com Its effectiveness stems from the high neutron absorption cross-sections of its constituent isotopes, its transparency, and the ability to enhance its properties through isotopic enrichment and doping. mdpi.comafit.edu

Utilizing Large Neutron Capture Cross-Sections of ⁶Li and ¹⁰B Isotopes

The primary advantage of lithium tetraborate in neutron detection lies in the large thermal neutron capture cross-sections of two of its constituent isotopes: ⁶Li (940 barns) and ¹⁰B (3840 barns). mdpi.comresearchgate.net Natural lithium contains about 7.5% ⁶Li, and natural boron contains approximately 20% ¹⁰B. mdpi.comresearchgate.net When a neutron is captured by these isotopes, it induces a nuclear reaction that releases energetic charged particles. mdpi.comresearchgate.net

The specific reactions are:

¹⁰B + n → ⁷Li + α + 2.79 MeV (or 2.31 MeV)